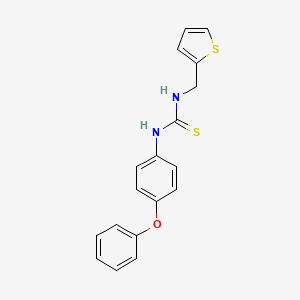
N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea, also known as PTU, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of applications in various fields, including biochemistry, pharmacology, and medicine. In
Scientific Research Applications
N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea has been extensively studied for its potential use in scientific research. It has been found to have applications in various fields, including biochemistry, pharmacology, and medicine. N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea has been used as a tool to study the role of thyroid hormones in the regulation of metabolism, as well as the effects of thyroid hormone disruption on various physiological processes.
Mechanism of Action
N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea has been found to inhibit the activity of thyroid peroxidase, an enzyme involved in the synthesis of thyroid hormones. By inhibiting the activity of this enzyme, N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea reduces the production of thyroid hormones, which can lead to a decrease in metabolic rate and other physiological effects.
Biochemical and Physiological Effects:
N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of thyroid hormones, which can lead to a decrease in metabolic rate and other physiological effects. N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea has also been found to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Advantages and Limitations for Lab Experiments
N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined mechanism of action. However, N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea also has some limitations. It is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea has been found to have some toxic effects, which can limit its use in certain applications.
Future Directions
There are several potential future directions for research on N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea. One area of interest is the development of new synthetic methods for N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea that could improve its solubility and reduce its toxicity. Another area of interest is the exploration of N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea's potential therapeutic applications, particularly in the treatment of inflammatory and oxidative stress-related diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea and its potential role in regulating metabolism and other physiological processes.
Synthesis Methods
N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea can be synthesized by the reaction of 4-phenoxyaniline and 2-thienylmethyl isothiocyanate in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain pure N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea.
properties
IUPAC Name |
1-(4-phenoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS2/c22-18(19-13-17-7-4-12-23-17)20-14-8-10-16(11-9-14)21-15-5-2-1-3-6-15/h1-12H,13H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSJARZGNKTECN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

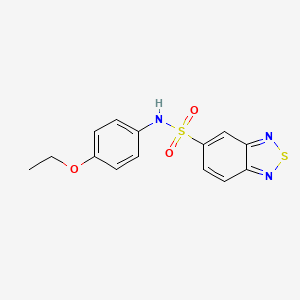


![N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide](/img/structure/B5815842.png)

![4-amino-7-ethyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2(1H)-thione](/img/structure/B5815856.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5815857.png)
![ethyl 3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoate](/img/structure/B5815865.png)
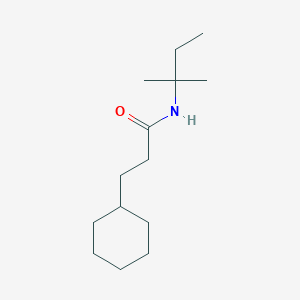
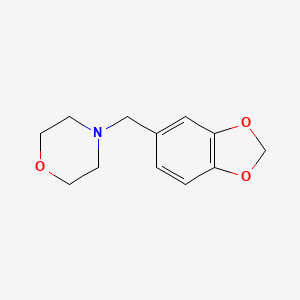
![methyl 4-{2-[(2-furylmethyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5815898.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-3-[(4-chlorophenoxy)methyl]benzamide](/img/structure/B5815902.png)
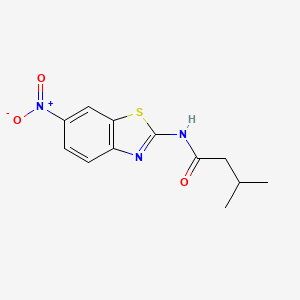
![4-benzyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one](/img/structure/B5815914.png)